Dihydromyricetin's Unique GABAA Receptor Modulation and Alcohol Antagonism Compared to Flumazenil
Dihydromyricetin (DHM) uniquely antagonizes ethanol-induced potentiation of GABAA receptors at the benzodiazepine (BZ) site. DHM (1 μM) directly antagonized acute EtOH-induced potentiation of GABAARs in hippocampal neurons. This effect was blocked by the BZ antagonist flumazenil (10 μM in vitro, 10 mg/kg in vivo). In binding assays, DHM competitively inhibited [3H]flunitrazepam binding to the BZ site with an IC50 of 4.36 μM [1]. This specific, competitive interaction at a well-defined receptor site is a quantifiable differentiation from other flavonoids like myricetin, which do not exhibit this same potent and specific GABAA modulatory activity.
| Evidence Dimension | Antagonism of Ethanol-Induced GABAAR Potentiation |
|---|---|
| Target Compound Data | DHM (1 μM) antagonized acute EtOH-induced potentiation; IC50 for [3H]flunitrazepam binding = 4.36 μM |
| Comparator Or Baseline | Flumazenil (10 μM) reversed DHM's effect; Baseline: EtOH-induced potentiation |
| Quantified Difference | DHM's effect is flumazenil-reversible, indicating a specific BZ-site mechanism. IC50 of 4.36 μM quantifies this interaction. |
| Conditions | Hippocampal neuron cultures and [3H]flunitrazepam binding assay on GABAA receptors. |
Why This Matters
This data identifies a specific molecular target and mechanism (GABAA BZ site) for DHM that is not a general property of flavonoids, enabling targeted selection for alcohol-related or anxiolytic research applications.
- [1] Shen, Y., Lindemeyer, A. K., Gonzalez, C., et al. (2012). Dihydromyricetin As a Novel Anti-Alcohol Intoxication Medication. *Journal of Neuroscience*, 32(1), 390–401. View Source
